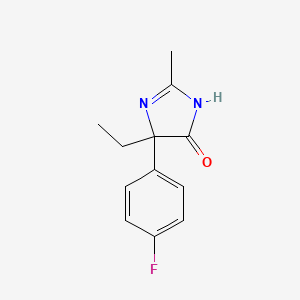

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one

Description

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one is a substituted imidazolone derivative characterized by a five-membered imidazolone ring core. Key structural features include:

- Ethyl group at position 3.

- 4-Fluorophenyl group at position 5, introducing electron-withdrawing properties.

- Methyl group at position 2.

Properties

Molecular Formula |

C12H13FN2O |

|---|---|

Molecular Weight |

220.24 g/mol |

IUPAC Name |

4-ethyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-one |

InChI |

InChI=1S/C12H13FN2O/c1-3-12(11(16)14-8(2)15-12)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,14,15,16) |

InChI Key |

NSFDGBXWNRIILW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=N1)C)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Approach

A common synthetic route involves a multi-component reaction (MCR) where the following steps are typically employed:

Step 1: Formation of an imine intermediate

4-fluoroacetophenone reacts with ethylamine to form an imine or iminium intermediate under mild conditions.Step 2: Cyclization with methyl isocyanide

The imine intermediate undergoes cyclization with methyl isocyanide, which acts as a nucleophile, leading to the formation of the imidazolone ring system.Step 3: Ring closure and tautomerization

The intermediate undergoes ring closure and tautomerization to yield the 5-ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one core.

This approach benefits from operational simplicity and the use of readily available starting materials, allowing for moderate to good yields.

Reaction Conditions and Optimization

- Solvents: Ethanol or methanol are commonly used as solvents due to their polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Reactions are typically conducted at room temperature to moderate heating (20–80 °C) to optimize yield and minimize side reactions.

- Catalysts/Base: Mild acid or base catalysts may be employed to facilitate imine formation and cyclization steps.

- Purification: The crude product is purified by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Alternative Synthetic Routes

Some literature reports suggest the preparation of related imidazolone derivatives via:

Hydrazine-mediated cyclization: Starting from ethyl esters of imidazole carboxylic acids, hydrazine reacts to form semicarbazides, which upon reflux in alkaline conditions cyclize to imidazolones. This method, however, is more common for other substituted imidazolones and may require adaptation for the 4-fluorophenyl substituent.

Palladium-catalyzed coupling reactions: For related imidazole derivatives, palladium-catalyzed arylation of imidazole rings with aryl halides has been reported, but this is less common for the specific compound .

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 4-fluoroacetophenone, ethylamine, methyl isocyanide | Commercially available |

| Solvent | Ethanol, methanol | Polar protic solvents preferred |

| Temperature | 20–80 °C | Room temperature to moderate heating |

| Reaction time | 12–24 hours | Depends on scale and conditions |

| Catalysts/Base | Mild acid/base (e.g., acetic acid, triethylamine) | Facilitates imine formation and cyclization |

| Purification | Recrystallization, HPLC | Ensures high purity |

| Yield | Moderate to good (50–80%) | Varies with optimization |

Research Findings and Analysis

- The presence of the 4-fluorophenyl group enhances the compound’s biological activity by improving binding affinity to viral enzymes, which is critical for its antiviral potential.

- Optimized reaction conditions, including solvent choice and temperature control, significantly affect the yield and purity of the final product.

- Advanced purification techniques such as HPLC are often necessary to isolate the compound in a form suitable for biological testing.

- Industrial synthesis may employ high-pressure reactors and continuous flow methods to scale up production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Biological Activity

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one is a synthetic compound belonging to the imidazole family. Its unique structure, characterized by an ethyl group, a fluorophenyl group, and a methyl group attached to an imidazole ring, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, particularly its antiviral properties and cytotoxic effects against cancer cell lines, supported by research findings and data tables.

- Molecular Formula : C12H12FN3O

- Molecular Weight : 220.24 g/mol

- Structure : The compound features a distinctive imidazole core that enhances its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one have been primarily explored in the context of antiviral and anticancer properties.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties, particularly against flaviviruses such as dengue and yellow fever. The presence of the fluorophenyl group is believed to enhance its binding affinity to viral targets, facilitating its efficacy in modulating biological pathways involved in viral replication.

Key Findings :

- Mechanism of Action : Interaction studies suggest that the compound binds to specific enzymes and receptors critical for viral replication, potentially inhibiting viral proliferation.

- Comparative Efficacy : In vitro studies have demonstrated that 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one shows higher efficacy compared to other imidazole derivatives due to its unique substitution pattern.

Cytotoxic Activity

In addition to its antiviral effects, this compound has been evaluated for its cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HL-60 | 0.70 ± 0.14 | High cytotoxicity observed |

| K-562 | 1.25 ± 0.35 | Moderate cytotoxicity |

| HEL | 1.05 ± 0.35 | Significant activity noted |

| Vero | >25 | Low toxicity in normal cells |

The IC50 values indicate that the compound exhibits potent cytotoxicity against hematologic tumor cell lines while showing low toxicity in normal Vero cells, suggesting a favorable selectivity index.

Case Studies

Several studies have focused on the biological activity of imidazole derivatives, including 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one:

- Study on Antiviral Efficacy :

- Researchers investigated the compound's effect on dengue virus replication in vitro. Results indicated a significant reduction in viral load at concentrations corresponding to its IC50 values.

- Cytotoxicity Evaluation :

- A comparative study assessed various imidazole derivatives' cytotoxic effects on leukemia cell lines. The results highlighted that compounds with fluorinated groups exhibited enhanced activity, with 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one showing some of the best results.

Comparison with Similar Compounds

Structural Features

The following table highlights structural similarities and differences between the target compound and analogs from the literature:

Key Observations :

- Fluorophenyl Group : Present in the target compound and analogs (e.g., 3f , 4b ), this group improves metabolic resistance and electronic properties.

- Ethyl/Methyl Substituents : Ethyl groups at position 5 (target) and analogs (e.g., ) may influence steric hindrance and solubility.

- Heterocyclic Modifications : Compounds like 3f incorporate ester functionalities, while others (e.g., ) fuse indole rings, altering π-system interactions.

Q & A

[Basic] What are the common synthetic routes for preparing 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and aminoketones. Microwave-assisted synthesis (e.g., 150°C for 20 minutes in DMF) significantly improves yield (75–85%) compared to conventional thermal methods (60–70% under reflux in ethanol/acetic acid) by enhancing reaction kinetics and reducing side products . Key variables include:

- Catalysts: Acidic or basic conditions (e.g., acetic acid) for imine formation.

- Solvents: Polar aprotic solvents (DMF, DMSO) for microwave synthesis; ethanol for thermal methods.

- Substituent reactivity: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity, aiding cyclization .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

1H NMR and FTIR are critical for structural confirmation (Table 1):

X-ray crystallography (XRD) resolves stereochemistry and confirms substituent positions .

[Advanced] How can researchers resolve contradictions between experimental spectral data and theoretical predictions?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Cross-validation: Compare experimental NMR/FTIR with computational (DFT) predictions .

Tautomer analysis: Use variable-temperature NMR to identify equilibrium states (e.g., keto-enol tautomerism in imidazolones) .

Impurity profiling: Employ HPLC-MS to detect by-products; recrystallization or column chromatography for purification .

Crystallographic alignment: Overlay experimental XRD data with computational models to validate geometry .

[Advanced] What strategies optimize the synthesis of this compound to enhance regioselectivity and minimize by-products?

Methodological Answer:

Regioselectivity is controlled by:

- Substituent directing effects: Electron-withdrawing groups (e.g., 4-fluorophenyl) direct cyclization to the 5-position .

- Microwave irradiation: Reduces reaction time and competing pathways (e.g., 20 minutes vs. 6 hours under reflux) .

- Catalytic systems: Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and suppress side reactions .

Example Optimization Workflow:

Screen solvents (DMF > ethanol) for polarity and solubility.

Vary temperature (120–160°C) in microwave synthesis.

Characterize by-products via LC-MS to refine stoichiometry .

[Advanced] How do structural modifications at specific positions of the imidazolone core affect biological activity, and what experimental frameworks are used to assess this?

Methodological Answer:

Key modifications and assays:

- 5-Position (ethyl/fluorophenyl): Impacts lipophilicity and membrane permeability. Test via logP measurements and cellular uptake assays .

- 2-Methyl group: Influences steric hindrance. Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .

- 4-Oxo group: Modulates hydrogen-bonding capacity. Assess via solubility studies and enzyme inhibition assays .

Experimental Framework:

SAR studies: Synthesize analogs with varied substituents (Table 2).

In vitro assays: Measure IC₅₀ against disease-relevant targets (e.g., cancer cell lines).

Computational modeling: Perform MD simulations to correlate structural changes with activity .

[Basic] What are the best practices for ensuring compound stability during storage and handling, based on its physicochemical properties?

Methodological Answer:

Stability is influenced by:

- Moisture sensitivity: Store desiccated at –20°C to prevent hydrolysis of the imidazolone ring .

- Light sensitivity: Use amber vials to avoid photodegradation of the fluorophenyl group.

- Thermal stability: Differential scanning calorimetry (DSC) confirms decomposition temperatures (>150°C) .

Handling Protocol:

Use inert atmospheres (N₂/Ar) during synthesis.

Conduct periodic HPLC analysis to monitor degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.